molecular formula C18H19Cl2N3O B2825247 4-(3,4-dichlorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide CAS No. 891017-97-3

4-(3,4-dichlorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide

Cat. No.: B2825247
CAS No.: 891017-97-3
M. Wt: 364.27
InChI Key: QFGVFILLDPMYFC-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide ( 891017-97-3) is a high-purity piperazine-derived carboxamide compound of significant interest in pharmaceutical and chemical research . Its molecular structure features a dichlorophenyl group and a methylphenyl substituent, contributing to unique physicochemical properties and making it a valuable intermediate in the synthesis of biologically active molecules . Research into structurally related arylpiperazine compounds highlights their potential in central nervous system (CNS)-targeted drug development, particularly as selective ligands for neurotransmitter receptors . The compound's well-defined molecular architecture, with both electron-withdrawing and electron-donating groups, allows for precise modifications and is highly suitable for structure-activity relationship (SAR) studies in medicinal chemistry . It is supplied with guaranteed high purity, ensuring reproducibility in experimental settings for advanced research applications . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-(3,4-dichlorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2N3O/c1-13-2-4-14(5-3-13)21-18(24)23-10-8-22(9-11-23)15-6-7-16(19)17(20)12-15/h2-7,12H,8-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGVFILLDPMYFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dichlorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide typically involves the reaction of 3,4-dichloroaniline with 4-methylphenylpiperazine in the presence of a suitable coupling agent such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Purification methods such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-dichlorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-(3,4-dichlorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of 4-(3,4-dichlorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to various physiological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

Table 1: Impact of Aromatic Substituents on Piperazine Carboxamides
Compound Name Substituents (Piperazine) Substituents (Carboxamide) Melting Point (°C) Yield (%) Key Biological/Physicochemical Notes Reference
Target Compound 3,4-Dichlorophenyl 4-Methylphenyl N/A N/A Hypothesized dopamine D3 affinity -
N-(4-Isopropylphenyl)-4-(3,4-dichlorophenyl)piperazine-1-carboxamide 3,4-Dichlorophenyl 4-Isopropylphenyl N/A N/A LC-MS m/z 392.2 (M+1); Lipophilic LogP ~4.2
N-(4-Chlorophenyl)-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide [1,2,4]Triazolo[4,3-b]pyridazin-6-yl 4-Chlorophenyl N/A N/A Enhanced π-π stacking due to triazole-pyridazine core
N-(4-Fluorophenyl)-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine-1-carboxamide (2E)-3-Phenylpropenyl 4-Fluorophenyl N/A N/A Conformational rigidity from propenyl group

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, F) on the phenyl ring increase metabolic stability but may reduce solubility .
  • Bulkier substituents (e.g., isopropyl in ) enhance lipophilicity (LogP ~4.2) compared to methyl or halogenated analogs .

Carboxamide Modifications

Table 2: Influence of Carboxamide Substituents on Piperazine Derivatives
Compound Name Carboxamide Substituent Piperazine Substituent Melting Point (°C) Yield (%) Notes Reference
N-(4-Methylphenyl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide 4-Methylphenyl 3-Trifluoromethylphenyl N/A N/A High electronegativity from CF3 group improves receptor binding
N-(2-Chloro-6-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A25) 2-Chloro-6-fluorophenyl Quinazolin-2-ylmethyl 191.2–193.7 47.8 Quinazoline moiety introduces planar rigidity
N-(3-Chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A5) 3-Chlorophenyl Quinazolin-2-ylmethyl 193.3–195.2 47.7 Moderate cytotoxicity in vitro (IC50 ~12 µM)

Key Observations :

  • Methylphenyl vs. Chlorophenyl : Methyl groups (e.g., 4-methylphenyl) improve membrane permeability compared to chlorophenyl analogs .

Key Observations :

  • High-yield syntheses : Carboxamide coupling (e.g., 80% yield for compound 20 in ) is efficient for piperazine derivatives .
  • Dopamine D3 selectivity : Trifluoromethylphenyl analogs () show superior receptor binding compared to dichlorophenyl derivatives .

Biological Activity

4-(3,4-Dichlorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide is a synthetic compound belonging to the piperazine class, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by a piperazine ring substituted with a carboxamide group and two aromatic rings. The presence of dichlorophenyl and methylphenyl groups contributes to its unique chemical reactivity and potential biological interactions.

  • Molecular Formula : C18H20Cl2N4O
  • Molecular Weight : 368.28 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in biological systems. Research indicates that it may act as an antagonist or modulator of specific neurotransmitter receptors, particularly in the central nervous system (CNS).

Pharmacological Profile

  • Antidepressant Activity : Studies have shown that compounds similar to this compound exhibit antidepressant-like effects in animal models. This is often linked to their ability to modulate serotonin and norepinephrine levels in the brain.
  • Antipsychotic Effects : The compound has been investigated for its potential antipsychotic properties, particularly in relation to dopamine receptor antagonism. This could make it a candidate for treating schizophrenia and other psychotic disorders.
  • Anxiolytic Effects : Preliminary studies suggest that this compound may possess anxiolytic properties, potentially through GABAergic modulation.

Case Studies

Several studies have examined the pharmacological effects of related compounds, providing insights into the activity of this compound:

  • Study 1 : A study published in Journal of Medicinal Chemistry explored a series of piperazine derivatives for their NK(1) receptor antagonism. The findings indicated that structural modifications significantly impacted receptor affinity and selectivity .
  • Study 2 : Another investigation focused on the synthesis and evaluation of piperazine derivatives as potential antidepressants. The results highlighted the importance of substituent positioning on the aromatic rings for enhancing biological activity .

Table 1: Comparative Biological Activity of Piperazine Derivatives

Compound NameActivity TypeAffinity (Ki)Reference
Compound AAntidepressant50 nM
Compound BAntipsychotic30 nM
This compoundAnxiolyticTBDTBD

Table 2: Summary of Pharmacokinetic Profiles

ParameterValue
Oral BioavailabilityHigh
Plasma Half-Life6 hours
MetabolismLiver (CYP450)
ExcretionRenal

Q & A

Q. Critical Parameters :

  • pH and Temperature : Excess base (e.g., triethylamine) neutralizes HCl byproducts, while higher temperatures (>80°C) risk decomposition .
  • Moisture Sensitivity : Anhydrous conditions prevent hydrolysis of the carboxamide group .

Which analytical techniques are essential for characterizing the structural integrity and purity of this compound?

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., 3,4-dichlorophenyl vs. 4-methylphenyl) and detects impurities. Key signals include aromatic protons (δ 6.8–7.4 ppm) and piperazine methylenes (δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (expected m/z ~434.3 for C₁₈H₁₈Cl₂N₃O) and detects side products .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>95% required for pharmacological assays) .

How do structural modifications in the piperazine-carboxamide scaffold influence receptor binding affinity and selectivity?

Advanced Research Question
Structure-Activity Relationship (SAR) Insights :

  • Dichlorophenyl Substitution : The 3,4-dichloro configuration enhances dopamine D2/D3 receptor affinity compared to mono-chloro analogs (e.g., 4-chlorophenyl shows 10-fold lower Kᵢ) .
  • 4-Methylphenyl Group : Methylation at the para position improves metabolic stability by reducing cytochrome P450 oxidation .

Q. Methodological Approaches :

  • Competitive Binding Assays : Radioligand displacement studies (e.g., [³H]spiperone for D2 receptors) quantify affinity .
  • Computational Docking : Molecular dynamics simulations predict interactions with receptor hydrophobic pockets (e.g., D3 receptor TM5 helix) .

What methodologies resolve contradictions in reported biological activity data for this compound?

Advanced Research Question
Case Example : Discrepancies in serotonin (5-HT₁A) vs. dopamine receptor affinity across studies.

  • Orthogonal Assays : Combine radioligand binding with functional assays (e.g., cAMP inhibition for Gi-coupled receptors) to confirm target engagement .
  • Proteoliposome Models : Reconstitute receptors in lipid bilayers to isolate binding kinetics from cellular interference .
  • Meta-Analysis : Compare datasets using standardized conditions (e.g., 25°C incubation, 1 nM ligand concentration) .

How can computational modeling predict the compound’s pharmacokinetic properties and guide lead optimization?

Advanced Research Question

  • ADMET Prediction : Tools like SwissADME estimate logP (~3.2), suggesting moderate blood-brain barrier permeability .
  • Solubility Optimization : Introduce polar groups (e.g., hydroxyl or amine) to the 4-methylphenyl moiety while monitoring ClogP changes .
  • CYP450 Inhibition Screening : Use liver microsome assays to identify metabolic hotspots (e.g., N-dealkylation of piperazine) .

What strategies mitigate synthetic challenges in scaling up this compound for preclinical studies?

Advanced Research Question

  • Flow Chemistry : Continuous synthesis reduces batch variability and improves yield (e.g., 75% → 88% with microreactors) .
  • Green Solvent Alternatives : Replace dichloromethane with cyclopentyl methyl ether (CPME) to enhance sustainability .
  • Quality Control : Implement in-line PAT (Process Analytical Technology) for real-time HPLC monitoring .

How does the compound’s stereochemistry impact its pharmacological profile?

Advanced Research Question

  • Chiral Resolution : Use chiral HPLC (e.g., CHIRALPAK® columns) to separate enantiomers. R-enantiomers show 5-fold higher D3 affinity than S-counterparts .
  • X-ray Crystallography : Resolve crystal structures to correlate absolute configuration with receptor docking poses .

What in vitro and in vivo models are appropriate for evaluating its therapeutic potential in neurological disorders?

Advanced Research Question

  • In Vitro : Primary neuronal cultures for neurotoxicity screening; HEK293 cells expressing human D3 receptors for selectivity profiling .
  • In Vivo :
    • Rodent Models : Forced swim test (depression) or rotarod (motor function) with dose ranges of 1–10 mg/kg .
    • Microdialysis : Measure extracellular dopamine levels in striatum after administration .

Q. Tables for Comparative Analysis

Structural Analog Key Modification Receptor Affinity (Kᵢ, nM)
4-(3-Cl-Ph)-N-(4-Me-Ph)Piperazine3-Cl, 4-MePhD3: 2.1 ± 0.3; 5-HT₁A: 120
4-(2,3-DiCl-Ph)-N-Ph-Piperazine2,3-DiClD3: 1.8 ± 0.2; D2: 15.4
4-(4-F-Ph)-N-(Furan-2-yl)Piperazine4-F, furanD3: 28.7; 5-HT₁A: 8.9

Data synthesized from .

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